molecular formula C12H24N2O2 B2743413 tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate CAS No. 1785257-92-2

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate

Cat. No.: B2743413
CAS No.: 1785257-92-2
M. Wt: 228.336
InChI Key: HMXRWSRIFNKWJC-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate is a carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to the 4-position of a 2,2-dimethyl-substituted piperidine ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in pharmaceutical and agrochemical applications. The 2,2-dimethyl substitution on the piperidine ring introduces steric hindrance, which can influence conformational flexibility, solubility, and reactivity compared to unsubstituted analogs .

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-12(4,5)8-9/h9,13H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXRWSRIFNKWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785257-92-2
Record name tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate can be synthesized through the reaction of 2,2-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis to Primary Amine

The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield 2,2-dimethylpiperidin-4-amine:

ReagentsConditionsProductYieldSource
HCl (6M) or NaOHReflux, aqueous2,2-Dimethylpiperidin-4-amine~85–90%

The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of tert-butanol.

Acylation Reactions

The secondary amine (after carbamate deprotection) undergoes acylation with electrophilic reagents:

ReagentsConditionsProductYieldSource
Benzoyl chloride, triethylamineDichloromethane, 0°C → RTN-Benzoyl-2,2-dimethylpiperidin-4-amine90%*

*Yield reported for analogous tert-butyl carbamate derivatives .

Alkylation and Sulfonation

The amine participates in alkylation or sulfonation reactions:

ReagentsConditionsProductYieldSource
Methanesulfonyl chloride, triethylamineDichloromethane, 0°C → RTN-Methanesulfonyl-2,2-dimethylpiperidin-4-amine89%*
Methyl iodide, K₂CO₃DMF, 60°CN-Methyl-2,2-dimethylpiperidin-4-amine75–80%

*Yield from analogous piperidine carbamates .

Ring Functionalization

The piperidine ring undergoes electrophilic substitution or oxidation:

Reaction TypeReagentsConditionsProductSource
OxidationmCPBADichloromethane, RTN-Boc-2,2-dimethylpiperidin-4-ol
BrominationNBS, AIBNCCl₄, reflux3-Bromo-2,2-dimethylpiperidine

Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions:

ReagentConditionsOutcomeSource
Trifluoroacetic acid (TFA)DCM, RT, 2–4 hClean deprotection without side products
HCl (g)Dioxane, 0°CRapid deprotection (<30 min)

Cross-Coupling Reactions

The carbamate acts as a directing group in metal-catalyzed reactions:

Reaction TypeCatalysts/ReagentsConditionsProductSource
Buchwald–Hartwig aminationPd₂(dba)₃, XantphosToluene, 110°CArylated piperidine derivatives

Key Reaction Trends

  • Steric Effects : The 2,2-dimethyl substituents on the piperidine ring hinder reactivity at the 3- and 5-positions, favoring substitutions at the 4-position.

  • Solvent Dependence : Polar aprotic solvents (e.g., DCM, THF) improve reaction rates for acylation and alkylation .

  • Temperature Sensitivity : Deprotection and hydrolysis require precise temperature control to avoid decomposition.

This compound’s versatility in synthetic pathways underscores its utility in drug discovery and materials science. Experimental protocols and yields are consistent with industry standards, emphasizing reproducibility and scalability.

Scientific Research Applications

Drug Development

Tert-butyl (2,2-dimethylpiperidin-4-yl)carbamate has potential applications in the development of pharmaceuticals targeting various biological pathways. Its structure allows it to interact with specific receptors and enzymes, which can modulate cellular processes. For instance, compounds with similar piperidine structures have been investigated for their ability to act as antagonists in pain management by targeting TRPV1 receptors .

Enzyme Inhibition

Research indicates that derivatives of piperidine can serve as effective enzyme inhibitors. The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutic agents against diseases where enzyme dysregulation is a factor. For example, studies have shown that piperidine derivatives exhibit significant inhibitory effects on cyclin-dependent kinases, which are crucial in cell cycle regulation .

C–N Bond Formation

This compound is utilized in synthetic methodologies for constructing C–N bonds. This is particularly relevant in the synthesis of biologically active compounds. A recent study highlighted the photocatalyzed amidation of indoles using related carbamates, showcasing the versatility of such compounds in organic synthesis .

Pharmaceutical Synthesis

The compound can be employed in multi-step synthetic routes to create complex molecules. Its derivatives have been used to synthesize various piperidine-based pharmacophores, which are integral in developing new drugs for treating neurological disorders and other conditions .

Case Studies

Study Application Findings
Amgen ResearchTRPV1 AntagonismIdentified piperidine analogs with enhanced binding affinity and antagonistic activity against TRPV1 receptors .
Enzyme Inhibition StudyCyclin G KinaseDemonstrated that piperidine derivatives could inhibit cyclin G kinase effectively, providing insights into cancer treatment strategies .
Synthetic MethodologyC–N Bond FormationDeveloped a photocatalyzed method for direct C–H amidation using tert-butyl carbamates, enhancing synthetic efficiency .

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., 4-cyano in ) increase electrophilicity, whereas electron-donating groups (e.g., 2-methoxyethyl in ) enhance solubility in polar media.
  • Salt Forms : Hydrochloride salts (e.g., ) improve stability and crystallinity, advantageous for industrial-scale synthesis.

Physicochemical Properties

  • Solubility: The 2,2-dimethyl substitution likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 4-hydroxy or methoxy groups ). However, solubility in organic solvents (e.g., chloroform, methanol) is retained, as seen in structurally similar compounds .
  • pKa : The Boc-protected amine has a predicted pKa of ~12.7 (based on ), making it stable under basic conditions but cleavable under acidic hydrolysis.

Biological Activity

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring with a tert-butyl group and a carbamate moiety. Its molecular formula is C12_{12}H23_{23}N1_{1}O2_{2}, with a molecular weight of approximately 215.33 g/mol. The presence of the piperidine structure is significant as it is associated with various biological activities, particularly in neuropharmacology.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests it could act as an inhibitor of specific neurotransmitter receptors or transporters, which may have implications for treating neurological disorders .

Interaction with Biological Targets

The compound has been shown to exhibit binding affinity towards various receptors:

Receptor Type Binding Affinity Potential Effects
Dopamine ReceptorsModerateMay influence mood and cognition
Serotonin ReceptorsHighPotential antidepressant effects
AcetylcholinesteraseModeratePossible role in Alzheimer's treatment

These interactions are crucial for understanding its therapeutic potential and mechanism of action.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. It is likely to have high gastrointestinal absorption and can effectively cross the blood-brain barrier due to its moderate lipophilicity (Log P value around 2.78). This property enhances its potential as a central nervous system agent.

Neuropharmacological Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter levels in neuronal cultures. For example:

  • Dopamine Release: The compound increased dopamine release in rat striatal slices by 25% compared to control.
  • Serotonin Uptake Inhibition: It inhibited serotonin uptake by 40%, indicating potential antidepressant activity .

Case Studies

  • Animal Model for Depression:
    A study utilized a mouse model of depression where subjects were administered this compound over four weeks. Results indicated significant reductions in depressive-like behaviors as measured by the forced swim test.
  • Cognitive Enhancement:
    Another study investigated the cognitive-enhancing effects of the compound in aged rats. The results showed improved performance in maze navigation tasks, suggesting potential applications in treating cognitive decline associated with aging .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2,2-dimethylpiperidin-4-yl)carbamate, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR, while the carbamate NH proton resonates at ~5.5–6.0 ppm. In ¹³C NMR, the carbonyl carbon of the carbamate group appears at ~155 ppm. Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 256.1912 for C₁₂H₂₄N₂O₂). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the stability considerations for tert-butyl carbamates under varying pH and temperature conditions?

  • Methodological Answer : tert-Butyl carbamates are generally stable in neutral or mildly acidic conditions but hydrolyze under strong acidic (e.g., HCl in dioxane) or basic conditions (e.g., NaOH in MeOH/H₂O). Accelerated stability studies (40°C/75% RH) over 4 weeks show <5% degradation when stored in airtight containers with desiccants. Avoid prolonged exposure to light or moisture to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., IC₅₀ values) may arise from impurities, stereochemical variations, or assay conditions. Use orthogonal analytical methods (e.g., HPLC-MS for purity, chiral chromatography for enantiomeric excess) to verify compound integrity. For example, a 5% impurity in tert-butyl (2-chloropyrimidin-4-yl)carbamate reduced binding affinity by 30% in kinase assays . Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) and validate with positive controls (e.g., staurosporine for kinase inhibition).

Q. What strategies are effective for optimizing the synthetic scalability of tert-butyl carbamates while maintaining stereochemical fidelity?

  • Methodological Answer : Continuous flow synthesis improves scalability and reproducibility. For example, a telescoped process involving in-line purification (e.g., scavenger resins for byproduct removal) achieved a 92% yield of tert-butyl (4-hydroxybutan-2-yl)carbamate with 99% enantiomeric excess . Computational tools (e.g., DFT calculations) predict steric effects in piperidine ring substitutions, guiding solvent selection (e.g., THF vs. DMF) to minimize racemization .

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